Hydrogen Bond Donor Capacity vs. N-Aryl Analogs: Physicochemical Differentiation for Target Engagement
When compared to its closest commercially available N-aryl analog, 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine, the target compound provides an additional hydrogen bond donor site critical for modulating physicochemical and pharmacokinetic profiles. The target compound possesses a Hydrogen Bond Donor Count of 2, whereas the 4-fluorophenyl analog has only 1 [1]. This directly translates to a lower computed LogP (XLogP3-AA = 1.4) relative to the more lipophilic N-substituted series, predicting higher aqueous solubility and potentially better developability profiles, though at the cost of passive membrane permeability [2]. This data is critical for scientists balancing target engagement (via H-bonding) against ADME properties.
| Evidence Dimension | Hydrogen Bond Donor Count / Predicted Lipophilicity |
|---|---|
| Target Compound Data | HBD Count = 2; XLogP3-AA = 1.4 |
| Comparator Or Baseline | 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (HBD Count = 1; XLogP3-AA = 2.8) |
| Quantified Difference | ΔHBD = +1; ΔLogP = -1.4 units (lower lipophilicity) |
| Conditions | Computed physicochemical properties based on PubChem release 2021.05.07; XLogP3-AA and Cactvs descriptors. |
Why This Matters
This matters for procurement decisions when the research goal involves optimizing solubility, reducing off-target lipophilicity-driven binding, or exploiting additional hydrogen bond interactions with a biological target.
- [1] PubChem. (2025). Computed Properties for CID 12034948 (Target) and CID 1032226-33-7 (Indicator: 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine). National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 1032226-33-7. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1032226-33-7. View Source
